1-(2-methoxyethyl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide
Description
The compound 1-(2-methoxyethyl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide is a synthetic small molecule featuring:
- Indole core: A bicyclic aromatic system with a carboxamide group at the 3-position.
- 2-Methoxyethyl substituent: Attached to the indole nitrogen (N1), enhancing solubility and metabolic stability.
This structural architecture suggests applications in medicinal chemistry, particularly for targets requiring dual heterocyclic interactions (e.g., kinase inhibitors or GPCR modulators). However, direct pharmacological data for this compound are absent in the provided evidence; comparisons rely on analogs.
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C22H24N4O2/c1-25-20-10-6-4-8-18(20)24-21(25)11-12-23-22(27)17-15-26(13-14-28-2)19-9-5-3-7-16(17)19/h3-10,15H,11-14H2,1-2H3,(H,23,27) |
InChI Key |
YKFROMBXHSNTGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CN(C4=CC=CC=C43)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated compounds .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of compounds similar to 1-(2-methoxyethyl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide exhibit significant antimicrobial activities. Benzimidazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. For instance, studies have demonstrated that certain benzimidazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies on related structures. Compounds with benzimidazole structures are known to interact with tubulin and other cellular targets involved in cancer progression. For example, Mannich bases derived from similar structures have been evaluated for their cytotoxic effects on various cancer cell lines, showing IC50 values in the low micromolar range against human tumor cells . This suggests that this compound could serve as a lead compound in developing new anticancer therapies.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of various Mannich bases derived from benzimidazole against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that many derivatives exhibited significant cytotoxicity with IC50 values less than 10 μM, highlighting the potential of these compounds in cancer therapy .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of benzimidazole derivatives against common pathogens. The findings revealed that several derivatives displayed potent antibacterial activity, supporting the hypothesis that structural modifications could enhance efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
(a) Indole vs. Benzimidazole Positioning
- Compound 23 (): N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide
- Key Differences :
- Indole carboxamide at position 2 (vs. 3 in the target).
Benzimidazole linked via a benzyl group (vs. ethyl in the target).
N-[2-(1H-Indol-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide ():
- Key Differences :
- Replaces benzimidazole with benzothiazole, altering electronic properties.
- Indole substituent at position 3 (vs. N1-methoxyethyl in the target).
(b) Substituent Effects
Key Observations :
- The target compound’s 2-methoxyethyl group likely reduces LogP compared to chlorinated analogs (e.g., ), balancing solubility and membrane permeability.
- Benzimidazole-containing compounds (e.g., ) demonstrate higher binding affinity for enzymes like IDO1, attributed to π-π stacking with aromatic residues.
Biological Activity
1-(2-Methoxyethyl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C22H24N4O2
- Molecular Weight : 376.5 g/mol
- CAS Number : 1401593-00-7
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2 |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 1401593-00-7 |
The compound exhibits a range of biological activities attributed to its structural features, particularly the benzimidazole moiety. Benzimidazoles are known for their interactions with various biological targets, including:
- Antiproliferative Activity : The compound has shown significant antiproliferative effects against cancer cell lines, notably MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the compound's efficacy in inhibiting cancer cell growth. For instance, derivatives of benzimidazole with methoxy and hydroxy substitutions have been reported to exhibit potent antiproliferative activity:
- MCF-7 Cell Line : IC50 values as low as 1.2 µM for certain derivatives indicate strong activity against breast cancer cells .
Anti-inflammatory Activity
Benzimidazole derivatives have been recognized for their anti-inflammatory properties. The compound's structure allows it to interact with various receptors involved in inflammation, such as COX enzymes and cannabinoid receptors:
- Selective COX Inhibition : Some derivatives demonstrate significant selectivity for COX-2 over COX-1, suggesting potential for therapeutic applications in inflammatory diseases .
Antibacterial Activity
The antibacterial properties of benzimidazole derivatives have been explored, with some compounds showing effectiveness against Gram-positive bacteria:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibited MIC values around 8 µM against Enterococcus faecalis, indicating potential as antibacterial agents .
Study on Antiproliferative Effects
A study conducted by Starcevic et al. investigated various benzimidazole carboxamides, including the compound in focus. The research demonstrated that specific structural modifications significantly enhance antiproliferative activity across multiple cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10 | MCF-7 | 1.2 |
| 11 | HCT116 | 3.7 |
| 12 | HEK293 | 5.3 |
The results indicated that compounds with methoxy and cyano groups at specific positions on the benzimidazole core exhibited superior activity compared to others .
Structure–Activity Relationship (SAR)
Further analysis into the structure–activity relationship revealed that:
- The presence of methoxy groups enhances solubility and bioavailability.
- Substituents at the N atom of the benzimidazole nucleus play a crucial role in modulating biological activity.
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves coupling an indole-3-carboxylic acid derivative with a substituted benzimidazole ethylamine. For example:
- Step 1: React ethyl-1H-indole-2-carboxylate with 2-(1-methyl-1H-benzimidazol-2-yl)ethylamine under reflux in a polar aprotic solvent (e.g., DMF) with sodium ethoxide as a base (100–150°C, 4–6 hours) .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using -NMR and LC-MS .
- Alternative: Microwave-assisted coupling (e.g., 100°C, 30 minutes) may improve yield, as seen in analogous benzimidazole syntheses .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray crystallography: Use SHELXL for refinement to resolve bond angles and confirm stereochemistry .
- Spectroscopy:
- Mass spectrometry: High-resolution ESI-MS to verify molecular ion [M+H] .
Advanced: How can synthesis yields be optimized given contradictory reports on reaction conditions?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to variables (temperature, catalyst loading, solvent ratio). For example, a 2 factorial design can identify interactions between DMF volume, sodium ethoxide concentration, and reflux time .
- Microwave vs. conventional heating: Compare yields under microwave irradiation (e.g., 30% faster reaction, 15% higher yield in analogous systems) .
- Catalyst screening: Test alternatives like HATU or EDC/HOBt for carboxamide coupling efficiency .
Advanced: How to address discrepancies in reported biological activity data (e.g., IC50_{50}50 variability)?
Methodological Answer:
- Assay standardization:
- Use identical cell lines (e.g., HEK-293 for kinase inhibition) and normalize to a reference inhibitor (e.g., staurosporine).
- Validate purity (>95% via HPLC; C18 column, acetonitrile/water gradient) to exclude impurities affecting results .
- Data reconciliation: Apply statistical tools (e.g., Grubbs’ test) to identify outliers across replicates .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Core modifications: Synthesize analogs with:
- Biological testing: Screen analogs against target panels (e.g., kinase assays, GPCR profiling) to map pharmacophore requirements .
- Computational modeling: Dock the compound into target proteins (e.g., using AutoDock Vina) to predict binding modes and guide SAR .
Basic: What are the recommended solubility and formulation protocols for in vitro assays?
Methodological Answer:
- Solubility screening: Test in DMSO (primary stock, 10 mM) followed by dilution in PBS (pH 7.4) or cell culture media (e.g., DMEM + 10% FBS) .
- Surfactant use: For low aqueous solubility, add 0.1% Tween-80 or β-cyclodextrin (5% w/v) to enhance dispersion .
Advanced: How to mitigate hygroscopicity issues during storage?
Methodological Answer:
- Lyophilization: Freeze-dry the compound in amber vials under argon to prevent moisture absorption .
- Desiccant packs: Store at -20°C with silica gel and monitor humidity via indicator cards (<10% RH) .
Advanced: What computational methods predict metabolic stability of this compound?
Methodological Answer:
- In silico tools: Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites (e.g., methoxyethyl demethylation) .
- MD simulations: Run 100-ns simulations in GROMACS to assess stability in liver microsome models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
